An In-Depth Technical Guide to Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
An In-Depth Technical Guide to Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS Number: 1219694-61-7), a heterocyclic compound with significant potential in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document synthesizes direct information with field-proven insights from the broader class of pyrazolo-fused heterocycles. The objective is to equip researchers with a foundational understanding of its chemical properties, a plausible synthetic route, predicted spectral characteristics, and a well-reasoned perspective on its potential therapeutic applications, particularly in the realm of kinase inhibition.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold - A Promising Bioisostere in Drug Discovery
The pyrazolo[1,5-a]pyrazine core is a fascinating heterocyclic system that is isomeric with the extensively studied pyrazolo[1,5-a]pyrimidine scaffold. Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds investigated for their potent and selective inhibition of various protein kinases, which are crucial targets in oncology.[1][2] The replacement of the pyrimidine ring with a pyrazine ring, as seen in Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate, represents a bioisosteric modification.[3] Such modifications are a cornerstone of modern drug design, often leading to improved potency, selectivity, and pharmacokinetic properties.[4] The pyrazine nitrogen atom, for instance, can serve as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of kinase proteins.[3] This guide will delve into the specific attributes of the ethyl ester derivative of this promising scaffold.
Physicochemical Properties and Structural Data
While extensive experimental data for Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate is not yet widely published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 1219694-61-7 | [5] |
| Molecular Formula | C₉H₉N₃O₂ | [5] |
| Molecular Weight | 191.19 g/mol | [5] |
| Canonical SMILES | CCOC(=O)C1=CN2C(=N1)C=CN=C2 | Inferred |
| Predicted LogP | 0.9-1.2 | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
The structure of Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate features a planar, bicyclic aromatic system. The ethyl carboxylate group at the 3-position is a key functional handle for potential derivatization and a significant contributor to the molecule's electronic and steric properties.
Caption: Chemical structure of Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate.
Proposed Synthesis and Experimental Workflow
Proposed Synthetic Pathway:
Caption: Proposed synthesis workflow for Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a solution of ethyl 3-aminopyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the 1,2-dicarbonyl compound (e.g., a 40% aqueous solution of glyoxal, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Spectral Data
Predicting the spectral characteristics of a novel compound is a crucial step in its identification and characterization. Based on data from structurally similar pyrazolo[1,5-a]pyrimidine and pyrazine esters, the following spectral data are anticipated for Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate.[8][9][10]
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¹H NMR (400 MHz, CDCl₃):
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δ 8.5-9.0 ppm: Multiple signals (singlets or doublets) corresponding to the protons on the pyrazine ring.
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δ 8.0-8.5 ppm: A singlet corresponding to the proton at the 2-position of the pyrazole ring.
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δ 4.3-4.5 ppm: A quartet corresponding to the -CH₂- group of the ethyl ester.
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δ 1.3-1.5 ppm: A triplet corresponding to the -CH₃ group of the ethyl ester.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165 ppm: Carbonyl carbon of the ester.
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δ 140-155 ppm: Carbons of the pyrazolo[1,5-a]pyrazine ring system.
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δ 60-65 ppm: -CH₂- carbon of the ethyl ester.
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δ 14-16 ppm: -CH₃- carbon of the ethyl ester.
-
-
Mass Spectrometry (ESI+):
-
m/z: 192.07 [M+H]⁺, 214.05 [M+Na]⁺
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Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold, an isomer of the pyrazolo[1,5-a]pyrazine core, is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[1][2] These compounds have shown potent activity against a range of kinases including CDK2, TRKA, and PI3Kδ.[11][12] It is therefore highly probable that Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate and its derivatives will also exhibit kinase inhibitory activity.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent CDK inhibitors.[11][13]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases are attractive targets in oncology, with several pyrazolo[1,5-a]pyrimidine-based TRK inhibitors in clinical development.[14]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is frequently activated in cancer, and pyrazolo[1,5-a]pyrimidines have been identified as selective PI3Kδ inhibitors.[12]
The ethyl ester functionality of the title compound provides a convenient point for the synthesis of a library of amide derivatives, which could be screened against a panel of kinases to identify novel and potent inhibitors.
Safety and Handling
As with any research chemical, Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[18]
Future Directions and Conclusion
Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strong precedent set by the isomeric pyrazolo[1,5-a]pyrimidine systems suggests that this compound and its derivatives are likely to possess valuable biological activities, particularly as kinase inhibitors.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with comprehensive spectral and crystallographic data.
-
Library Synthesis and Screening: The generation of a diverse library of derivatives, particularly amides, to explore the structure-activity relationship (SAR) against a broad panel of kinases.
-
In Vitro and In Vivo Evaluation: Promising candidates should be advanced to cellular and animal models to assess their efficacy and pharmacokinetic profiles.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available from: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists - PubMed. Available from: [Link]
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. Available from: [Link]
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Synthesis, thermal property and antifungal evaluation of pyrazine esters. Available from: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available from: [Link]
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Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]
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Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. Available from: [Link]
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Pyrazolo[1,5-a][11][13][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available from: [Link]
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